molecular formula C15H13N3O3S B493949 Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 408323-92-2

Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B493949
CAS No.: 408323-92-2
M. Wt: 315.3g/mol
InChI Key: QSXIZVJLYXBCLA-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a fused ring system that includes pyridine, thieno, and pyrimidine moieties, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyridine derivatives under specific conditions. For instance, the reaction of 3-amino-2-thiophenecarboxylate with formic acid can yield thieno[2,3-d]pyrimidine derivatives . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets within biological systems. This interaction can lead to the modulation of specific pathways, such as inhibition of enzyme activity or alteration of receptor function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

CAS No.

408323-92-2

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3g/mol

IUPAC Name

ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13N3O3S/c1-3-21-15(20)11-8(2)10-13(19)17-12(18-14(10)22-11)9-5-4-6-16-7-9/h4-7H,3H2,1-2H3,(H,17,18,19)

InChI Key

QSXIZVJLYXBCLA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CN=CC=C3)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CN=CC=C3)C

Origin of Product

United States

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